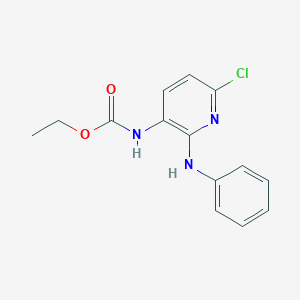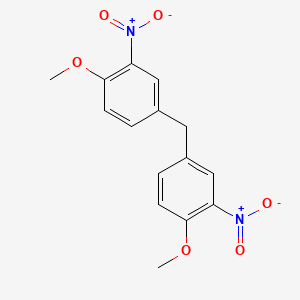
Bis(4-methoxy-3-nitrophenyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methoxy-3-nitrophenyl)methane is an organic compound characterized by the presence of two 4-methoxy-3-nitrophenyl groups attached to a central methane carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxy-3-nitrophenyl)methane typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with a suitable methylene donor under acidic or basic conditions. One common method is the condensation reaction using formaldehyde as the methylene donor in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge between the two aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-methoxy-3-nitrophenyl)methane can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under suitable conditions.
Reduction: The methoxy groups can be demethylated to form hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Conversion of nitro groups to amino groups.
Reduction: Formation of hydroxyl groups from methoxy groups.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Applications De Recherche Scientifique
Bis(4-methoxy-3-nitrophenyl)methane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Bis(4-methoxy-3-nitrophenyl)methane involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These properties make it a versatile compound for various biochemical and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-nitrophenyl)methane: Lacks the methoxy groups, making it less versatile in certain reactions.
Bis(4-methoxyphenyl)methane: Lacks the nitro groups, reducing its potential for redox reactions.
Bis(4-hydroxy-3-nitrophenyl)methane: Contains hydroxyl groups instead of methoxy groups, altering its solubility and reactivity.
Uniqueness
Bis(4-methoxy-3-nitrophenyl)methane is unique due to the presence of both methoxy and nitro groups, which confer a combination of reactivity and stability. This makes it a valuable compound for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
6269-90-5 |
|---|---|
Formule moléculaire |
C15H14N2O6 |
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
1-methoxy-4-[(4-methoxy-3-nitrophenyl)methyl]-2-nitrobenzene |
InChI |
InChI=1S/C15H14N2O6/c1-22-14-5-3-10(8-12(14)16(18)19)7-11-4-6-15(23-2)13(9-11)17(20)21/h3-6,8-9H,7H2,1-2H3 |
Clé InChI |
TXNDLDSVXWNAQG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=CC(=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



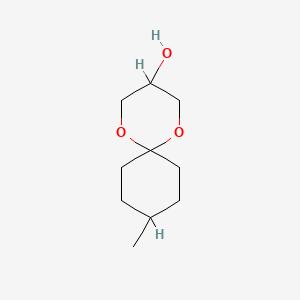


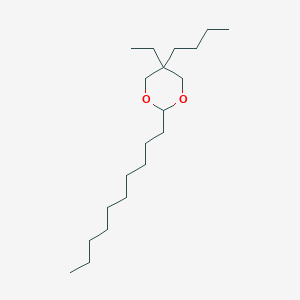

![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)


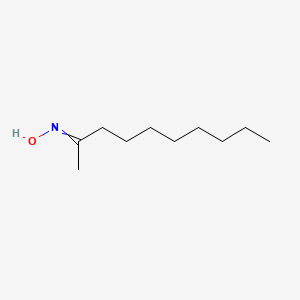
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)

